molecular formula C17H29O9P B13782337 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate CAS No. 98072-04-9

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate

Katalognummer: B13782337
CAS-Nummer: 98072-04-9
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: OWCBSPOKYFVTBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate is a chemical compound with the molecular formula C17H29O9P and a molecular weight of 408.4 g/mol. This compound is known for its unique structure, which includes a phenyl group and multiple ether linkages, making it a versatile molecule in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate typically involves organic synthesis techniques. One common method includes the reaction of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and other oxidized products.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.

    Substitution: The phenyl group and ether linkages can undergo substitution reactions with various reagents, leading to the formation of new derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The ether linkages provide flexibility and stability, allowing the compound to interact with different molecular structures .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate can be compared with similar compounds such as:

    1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol: This compound lacks the phosphate group and is primarily used as a solvent and intermediate in organic synthesis.

    1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate: This compound contains a methanesulfonate group instead of a phosphate group, making it useful in different chemical reactions and applications.

The uniqueness of this compound lies in its combination of a phenyl group, multiple ether linkages, and a phosphate group, which provides a versatile platform for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

98072-04-9

Molekularformel

C17H29O9P

Molekulargewicht

408.4 g/mol

IUPAC-Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C17H29O9P/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H2,18,19,20)

InChI-Schlüssel

OWCBSPOKYFVTBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.